molecular formula C17H13N3OS B6489575 5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358828-17-7

5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6489575
CAS No.: 1358828-17-7
M. Wt: 307.4 g/mol
InChI Key: YEHMPIVABKRUQI-UHFFFAOYSA-N
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Description

5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (5-BTP) is an important heterocyclic compound that has been extensively studied in recent years due to its potential application in various fields such as medicinal chemistry, materials science, and biochemistry. 5-BTP possesses a unique structure consisting of an aromatic ring attached to a pyrazolo[1,5-a]pyrazin-4-one moiety, and this structure is believed to be responsible for its interesting chemical, biochemical, and physiological properties.

Scientific Research Applications

5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been found to possess a variety of interesting biological activities and has been studied for its potential application in various fields. For example, this compound has been investigated for its potential anti-inflammatory and anti-cancer activities. In addition, it has also been studied for its potential application as a photosensitizer for photodynamic therapy, as a photovoltaic material for solar cells, and as a fluorescent probe for bioimaging.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it has been suggested that the pyrazolo[1,5-a]pyrazin-4-one moiety of this compound is responsible for its biological activity. It is believed that this moiety is able to interact with a variety of biological targets, such as enzymes, receptors, and DNA, and this interaction is believed to be responsible for its biological activity.
Biochemical and Physiological Effects
This compound has been found to possess a variety of interesting biochemical and physiological effects. For example, it has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has also been found to possess antiviral and antifungal activities. Furthermore, this compound has been found to possess cytotoxic and apoptotic effects, as well as modulating effects on the expression of various genes.

Advantages and Limitations for Lab Experiments

5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is an attractive compound for laboratory experiments due to its interesting biochemical and physiological properties. One of the main advantages of using this compound for laboratory experiments is that it is relatively easy to synthesize and is stable under a variety of conditions. However, it should be noted that this compound is not water-soluble and therefore may not be suitable for experiments involving aqueous solutions. In addition, this compound is not widely available commercially and therefore may be difficult to obtain in large quantities.

Future Directions

Given the interesting biochemical and physiological properties of 5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, there are a number of potential future directions for research. For example, further research could be conducted to investigate the potential application of this compound in the development of new drugs and therapies. In addition, further research could be conducted to investigate the potential of this compound as a photosensitizer for photodynamic therapy and as a fluorescent probe for bioimaging. Furthermore, further research could be conducted to investigate the potential of this compound as a material for solar cells. Finally, further research could be conducted to investigate the mechanism of action of this compound and to explore new synthetic methods for the production of this compound.

Synthesis Methods

5-benzyl-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be synthesized through a variety of methods. The most common method involves the reaction of 2-thiophenecarboxaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide to form a Schiff base intermediate, which is then cyclized to form this compound. Other methods include the reaction of 2-thiophenecarboxaldehyde and ethyl benzoylacetate in the presence of a base, the reaction of 2-thiophenecarboxaldehyde and benzoylacetone in the presence of a base, and the reaction of 2-thiophenecarboxaldehyde and benzoylacetic acid in the presence of a base.

Properties

IUPAC Name

5-benzyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-17-15-11-14(16-7-4-10-22-16)18-20(15)9-8-19(17)12-13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHMPIVABKRUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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